molecular formula C10H15F3N4O2 B1459872 tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2060031-39-0

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B1459872
CAS No.: 2060031-39-0
M. Wt: 280.25 g/mol
InChI Key: FHPYFQNNUHYCFY-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate is a critical synthetic intermediate in medicinal chemistry, most notably in the construction of novel therapeutics targeting oncogenic KRAS mutations. Its primary research value lies in its role as a key building block for the synthesis of Sotorasib (AMG 510) , a first-in-class FDA-approved inhibitor of the KRAS G12C mutant protein. The 4-amino-pyrazole core of this compound serves as a crucial scaffold that anchors the molecule into the switch-II pocket of the GDP-bound KRAS G12C protein, facilitating covalent bond formation with the cysteine residue and locking the oncoprotein in its inactive state. This mechanism, which effectively inhibits downstream signaling pathways like MAPK, represents a landmark achievement in targeting previously "undruggable" oncogenic drivers. Research utilizing this intermediate extends beyond Sotorasib to the development and exploration of other covalent KRAS G12C inhibitors, such as Adagrasib (MRTX849) , underscoring its broad utility in oncology drug discovery programs focused on RAS pathway dysregulation. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen is essential for directing regioselective chemical modifications during the complex multi-step synthesis of these targeted agents, making this compound a vital reagent for advancing the field of precision oncology.

Properties

IUPAC Name

tert-butyl N-[4-amino-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-5(14)6(10(11,12)13)16-17(7)4/h14H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPYFQNNUHYCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NN1C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, with a pyrazole ring substituted at the 4-position with an amino group and a trifluoromethyl group at the 3-position. The structural formula can be represented as follows:

tert Butyl N 4 amino 1 methyl 3 trifluoromethyl 1H pyrazol 5 yl carbamate\text{tert Butyl N 4 amino 1 methyl 3 trifluoromethyl 1H pyrazol 5 yl carbamate}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

  • Cell Line Inhibition : The compound has demonstrated inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities were reported to be below 10 µM, indicating potent anticancer effects compared to standard chemotherapeutics like Doxorubicin and 5-Fluorouracil .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7<10
This compoundA549<10

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains. While specific data for this compound is limited, related pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria.

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity.
  • Targeting Specific Enzymes : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to certain targets involved in cancer cell proliferation.

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers .
  • In Vivo Studies : Animal models treated with similar pyrazole derivatives showed reduced tumor growth rates compared to controls, suggesting potential for therapeutic application .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Compounds similar to tert-butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate have been studied for their potential as anticancer agents. The pyrazole moiety is known for its ability to inhibit certain kinases involved in cancer progression, making it a candidate for further exploration in cancer therapeutics.
  • Inflammation Modulation :
    • Research indicates that pyrazole derivatives can modulate inflammatory pathways. The compound may serve as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective properties of pyrazole derivatives. Studies suggest that such compounds can protect neuronal cells against oxidative stress and apoptosis, potentially leading to applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

  • Pesticide Development :
    • The compound's structural features may lend themselves to the development of new agrochemicals. Pyrazole derivatives are often investigated for their herbicidal and fungicidal properties, which could help in managing crop diseases while minimizing environmental impact.
  • Plant Growth Regulators :
    • Research into plant growth regulators has shown that certain pyrazole compounds can enhance growth and yield in various crops. This application could be pivotal in improving agricultural productivity, especially under stress conditions.

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential of this compound as a lead compound for drug development.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that similar compounds effectively reduced the levels of TNF-alpha and IL-6 in macrophages, indicating their potential use as anti-inflammatory agents.

Case Study 3: Agricultural Efficacy

Field trials using pyrazole-based pesticides revealed a marked reduction in pest populations while maintaining crop health, suggesting that this compound could be a viable candidate for future pesticide formulations.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point Key Functional Groups
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate (Target) C₁₀H₁₅F₃N₄O₂* 4-amino, 1-methyl, 3-CF₃ ~296.25* Not reported Amino, trifluoromethyl, Boc-protected carbamate
tert-Butyl (4-(4-fluorophenyl)-3-formyl-1-methyl-1H-pyrazol-5-yl)carbamate C₁₆H₁₈FN₃O₃ 4-(4-fluorophenyl), 3-formyl, 1-methyl 319.34 Not reported Formyl, fluorophenyl, Boc-protected carbamate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ Pyrimidine core: 5-fluoro, 4-hydroxy, 6-methyl 257.26 Not reported Hydroxy, fluoro, methyl
Example 75: Chromenone-pyrazolo[3,4-d]pyrimidine derivative ~C₃₁H₂₄F₂N₄O₄† Chromenone, fluorophenyl, thiazolyl, furan-linked Boc group 615.7 (M⁺+1) 163–166°C Fluorophenyl, thiazolyl, Boc-protected carbamate

*Estimated based on structural analysis; †Inferred from molecular weight.

Key Observations:
  • Trifluoromethyl vs. Formyl/Fluorophenyl Groups: The target compound’s 3-CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the formyl group in ’s analog .
  • Amino Group vs.
  • Core Heterocycle : Pyrazole (target) vs. pyrimidine () or fused pyrazolo[3,4-d]pyrimidine () cores influence electronic properties and steric bulk, affecting interactions with enzymes or receptors .

Preparation Methods

Synthesis of β-Ketonitrile Intermediate

  • Starting from Boc-protected amino acids, methyl esters are prepared.
  • Nucleophilic addition of acetonitrile anions to these esters yields β-ketonitriles.
  • For example, tert-butoxycarbonyl (Boc)-protected amino acids are converted to methyl esters, then treated with acetonitrile anions at low temperature (-78°C to -50°C) followed by acid quenching to obtain β-ketonitrile intermediates (e.g., tert-butyl (S)-(4-cyano-3-oxobutan-2-yl)methylcarbamate) as crude oils, which can be used directly in the next step without purification.

Formation of 5-Aminopyrazole Core

  • The β-ketonitrile intermediate is reacted with hydrazine monohydrate in ethanol under acidic conditions (acetic acid) at 0°C to room temperature for 2 days.
  • This condensation forms the 5-aminopyrazole ring system.
  • The reaction mixture is concentrated and extracted, followed by purification via silica gel chromatography to yield the aminopyrazole intermediate with high yield (~85%).

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl substituent is either introduced early during the synthesis of the β-ketonitrile precursor or via electrophilic trifluoromethylation of the pyrazole ring.
  • Specific methods for trifluoromethylation include nucleophilic substitution on suitable aromatic or heterocyclic precursors or using trifluoromethylating reagents under controlled conditions.
  • The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, important for pharmaceutical applications.

Protection with tert-Butyl Carbamate (Boc)

  • The amino group on the pyrazole is protected using tert-butyl carbamate to form the carbamate.
  • This is typically achieved by treating the aminopyrazole intermediate with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
  • The Boc protection stabilizes the amino group during subsequent synthetic transformations and purification.

N-Methylation of Pyrazole Nitrogen

  • The N-1 position of the pyrazole ring is methylated, often via methylation reagents such as methyl iodide or dimethyl sulfate, sometimes following trifluoroacetylation and deprotection steps to ensure selectivity.
  • This step is crucial to obtain the 1-methyl substitution pattern characteristic of the target compound.

Final Purification and Characterization

  • The final compound is purified by preparative high-performance liquid chromatography (HPLC) or silica gel chromatography.
  • Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Typical yields for the final product range from moderate to high, depending on the scale and reaction conditions.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification Boc-protected amino acid Methanol, acid catalyst Methyl ester High Precursor for β-ketonitrile
2 Nucleophilic addition Methyl ester Acetonitrile anion, THF, low temp (-78°C) β-Ketonitrile intermediate Moderate Used crude in next step
3 Cyclization with hydrazine β-Ketonitrile intermediate Hydrazine monohydrate, ethanol, acetic acid, 0°C to RT, 2 days 5-Aminopyrazole intermediate ~85 Silica gel purification
4 Trifluoromethylation Pyrazole intermediate or precursor Electrophilic or nucleophilic trifluoromethylation reagents Trifluoromethyl-substituted pyrazole Variable Early or late-stage step
5 Boc Protection Aminopyrazole Di-tert-butyl dicarbonate (Boc2O), base tert-Butyl carbamate-protected aminopyrazole High Protects amino group
6 N-Methylation Boc-protected pyrazole Methyl iodide or equivalent, base 1-Methyl-substituted Boc-protected pyrazole Moderate Ensures N-1 methylation
7 Purification Crude final product Preparative HPLC or chromatography tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate Variable Analytical confirmation

Research Findings and Considerations

  • The condensation of β-ketonitriles with hydrazine is the most versatile and efficient route to 5-aminopyrazoles, avoiding unstable intermediates and allowing for combinatorial synthesis.
  • Protecting groups such as Boc are essential for stabilizing amino functionalities and facilitating selective methylation and further derivatization.
  • Trifluoromethylation impacts the compound’s lipophilicity and metabolic stability, making the timing and method of its introduction critical for yield and purity.
  • The final compound is typically isolated using preparative HPLC to ensure high purity required for pharmaceutical or biochemical applications.
  • The synthetic methods are adaptable to scale-up, with batch or continuous flow processes optimized for temperature, pressure, and reagent stoichiometry to maximize efficiency.

Q & A

Q. What are the optimized synthetic routes for tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate, and how do reaction conditions influence yield?

The compound is synthesized via a carbamate protection strategy. A representative method involves reacting N5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine with di-tert-butyl dicarbonate in water at room temperature. The reaction mixture is stirred overnight, diluted with cold water, and the product is isolated via filtration and recrystallization, yielding 40–60% under standard conditions . Variations in solvent (e.g., dichloroethane or THF), temperature (0–25°C), and catalysts (e.g., triethylamine or pyridine) can alter reaction kinetics and purity .

Q. How is structural confirmation achieved for this compound using spectroscopic techniques?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, ¹H NMR (400 MHz, CDCl₃) data reveal characteristic peaks: δ 8.88 (d, J = 2.3 Hz, pyridyl proton), 3.18 (s, methyl group), and 1.36–1.60 (m, tert-butyl group). ESIMS typically shows a molecular ion peak at m/z 368 ([M+H]⁺) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carbamate moiety and trifluoromethyl substituents .

Q. What are the stability profiles of this compound under varying storage conditions?

While explicit stability data are limited for this compound, analogous tert-butyl carbamates are hygroscopic and degrade under acidic or basic conditions. Recommended storage includes desiccated environments at –20°C to prevent hydrolysis of the carbamate group. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is stable for short-term use .

Advanced Research Questions

Q. How can derivatives of this compound be designed to modulate biological activity or reactivity?

Substituent modifications at the pyrazole ring or carbamate group are common. For instance, replacing the 1-methyl group with aryl groups (e.g., phenyl or 4-chlorophenyl) enhances antiproliferative activity in cancer cell lines . Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) at the 4-amino position alters reactivity in nucleophilic substitutions . Computational modeling (e.g., DFT) guides rational design by predicting electronic and steric effects .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies often arise from impurities or reaction scalability issues. For example, yields drop significantly when scaling from milligram to gram quantities due to inefficient mixing or side reactions. Cross-validating spectral data with synthetic intermediates (e.g., verifying tert-butyl group integrity via ¹³C NMR ) resolves structural ambiguities . Reproducibility is improved by standardizing solvent purity and reaction monitoring (e.g., TLC or LC-MS) .

Q. What role does this compound play in medicinal chemistry or chemical biology?

It serves as a key intermediate in synthesizing protein degraders (e.g., PROTACs). For example, tert-butyl carbamate-protected amines are deprotected under acidic conditions (TFA/CH₂Cl₂) to generate free amines for conjugation with E3 ligase ligands or target-binding moieties . Its trifluoromethyl group enhances metabolic stability in vivo, making it valuable for pharmacokinetic studies .

Q. How does the tert-butyl carbamate group influence crystallinity and molecular interactions?

X-ray crystallography of related compounds shows that the bulky tert-butyl group induces steric hindrance, stabilizing specific conformations. For example, in tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate , the carbamate participates in hydrogen bonding with adjacent piperazine nitrogens, influencing crystal packing . Such interactions are critical for designing co-crystals or polymorphs with improved solubility .

Methodological Considerations

  • Purification Techniques : Recrystallization (water/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Impurities from incomplete Boc-deprotection require iterative washes with dilute HCl .
  • Analytical Workflow : Combine HPLC (>95% purity), ¹H/¹³C NMR , and HRMS for batch-to-batch consistency. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate

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